N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
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Overview
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring substituted with fluorine atoms at positions 4 and 6, and a phenylthioacetamide group attached to the nitrogen atom of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and 2,4-difluorobenzoyl chloride under acidic or basic conditions.
Introduction of the phenylthioacetamide group: The phenylthioacetamide moiety can be introduced via nucleophilic substitution reactions, where the benzo[d]thiazole intermediate reacts with phenylthioacetic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the phenylthioacetamide group.
Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Amino or thiol-substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe for studying biological processes involving thiazole derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the thiazole ring can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide: Similar structure but with only one fluorine atom.
N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide: Chlorine atoms instead of fluorine.
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylthio)acetamide: Methylthio group instead of phenylthio.
Uniqueness
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide stands out due to the presence of two fluorine atoms on the benzo[d]thiazole ring, which can significantly influence its chemical reactivity and biological activity. The phenylthioacetamide group also contributes to its unique properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS2/c16-9-6-11(17)14-12(7-9)22-15(19-14)18-13(20)8-21-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIPYQVSNMXMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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